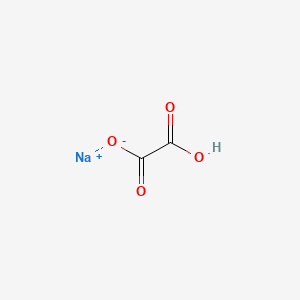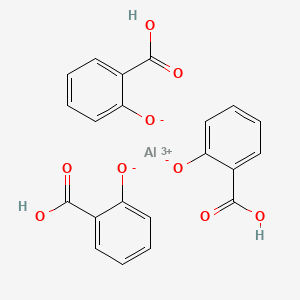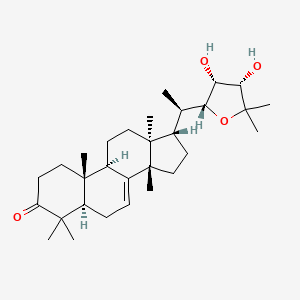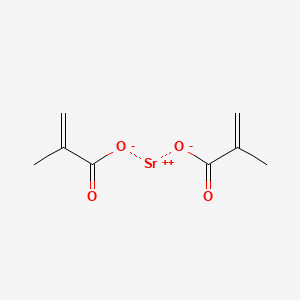
Vilanterol Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vilanterol is an ultra-long-acting β2 adrenoreceptor agonist (ultra-LABA) that was approved in May 2013 in combination with fluticasone furoate for the treatment of chronic obstructive pulmonary disease (COPD) .
Synthesis Analysis
The synthesis of Vilanterol involves several steps, including Friedel-Crafts acylation, chemo-selective reduction, Corey-Itsuno reduction, and oxazolidinone ring formation . An improved process for the preparation of Vilanterol and its intermediates has been described in patents .
Molecular Structure Analysis
Vilanterol is a selective long-acting beta2-adrenergic agonist . The crucial binding sites are mainly linked to three functional groups, such as the amino group, the hydroxyl group of the side chain, and the substituted aromatic nucleus .
Chemical Reactions Analysis
Vilanterol is stable under photolytic and thermal stress conditions and degraded under acidic, basic, and oxidative stress conditions . Degradation kinetics was performed for acidic, basic, and oxidative stress conditions .
Physical And Chemical Properties Analysis
The distribution of β2-agonists like Vilanterol is closely related to their physical and chemical properties . For instance, Vilanterol’s stability under various conditions has been studied .
Wirkmechanismus
Vilanterol’s pharmacological effect is attributable to stimulation of intracellular adenylyl cyclase which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP). Increases in cyclic AMP are associated with the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs .
Safety and Hazards
Eigenschaften
CAS-Nummer |
503068-35-7 |
|---|---|
Produktname |
Vilanterol Acetate |
Molekularformel |
C₂₆H₃₇Cl₂NO₇ |
Molekulargewicht |
546.48 |
Synonyme |
(α1R)-α1-[[[6-[2-[(2,6-Dichlorophenyl)methoxy]ethoxy]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol Acetate (Salt); 4-[(1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol Acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)


